molecular formula C10H18N2Sn B3031785 N,N-dimethyl-2-(trimethylstannyl)pyridin-4-amine CAS No. 689282-82-4

N,N-dimethyl-2-(trimethylstannyl)pyridin-4-amine

Cat. No.: B3031785
CAS No.: 689282-82-4
M. Wt: 284.97 g/mol
InChI Key: OMUGNYGUWGEZQA-UHFFFAOYSA-N
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Description

N,N-dimethyl-2-(trimethylstannyl)pyridin-4-amine: is an organotin compound with the molecular formula C10H18N2Sn. It is characterized by the presence of a pyridine ring substituted with a dimethylamino group at the 4-position and a trimethylstannyl group at the 2-position.

Chemical Reactions Analysis

Types of Reactions: N,N-dimethyl-2-(trimethylstannyl)pyridin-4-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while oxidation and reduction reactions can lead to different oxidation states of the tin atom.

Scientific Research Applications

Chemistry: N,N-dimethyl-2-(trimethylstannyl)pyridin-4-amine is used as a precursor in the synthesis of other organotin compounds. It is also employed in cross-coupling reactions to form new carbon-carbon bonds, which are essential in organic synthesis .

Biology and Medicine: In biological and medicinal research, organotin compounds, including this compound, are studied for their potential as anticancer agents and enzyme inhibitors. Their ability to interact with biological molecules makes them valuable in drug discovery and development .

Industry: In the industrial sector, this compound can be used in the production of polymers and as a catalyst in various chemical processes. Its unique properties make it suitable for applications in materials science and catalysis .

Mechanism of Action

The mechanism of action of N,N-dimethyl-2-(trimethylstannyl)pyridin-4-amine involves its interaction with molecular targets such as enzymes and receptors. The trimethylstannyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. Additionally, the pyridine ring can participate in π-π interactions with aromatic residues in proteins, further modulating their function .

Comparison with Similar Compounds

Uniqueness: N,N-dimethyl-2-(trimethylstannyl)pyridin-4-amine is unique due to the presence of the trimethylstannyl group, which imparts distinct chemical reactivity and biological activity compared to its silicon and germanium analogs. The tin atom’s ability to form strong covalent bonds with various nucleophiles makes this compound particularly valuable in synthetic chemistry and biological applications .

Properties

IUPAC Name

N,N-dimethyl-2-trimethylstannylpyridin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N2.3CH3.Sn/c1-9(2)7-3-5-8-6-4-7;;;;/h3-5H,1-2H3;3*1H3;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMUGNYGUWGEZQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC(=NC=C1)[Sn](C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2Sn
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50478598
Record name N,N-Dimethyl-2-(trimethylstannyl)pyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50478598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

689282-82-4
Record name N,N-Dimethyl-2-(trimethylstannyl)pyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50478598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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